2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1556963-73-5) is a partially saturated azaindoline heterocycle with molecular formula C8H8N2O2 and molecular weight 164.16 g/mol. It belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) family and is distinguished from its fully aromatic congener by saturation at the 2,3-position of the pyrrole ring.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12882336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=N2)C(=O)O
InChIInChI=1S/C8H8N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10)(H,11,12)
InChIKeyMFOQETUCSVDXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid – Core Identity and Procurement-Grade Specifications


2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1556963-73-5) is a partially saturated azaindoline heterocycle with molecular formula C8H8N2O2 and molecular weight 164.16 g/mol . It belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) family and is distinguished from its fully aromatic congener by saturation at the 2,3-position of the pyrrole ring. The compound contains a carboxylic acid group at the 6-position of the pyridine ring, with a predicted LogP of 0.7478 and topological polar surface area (TPSA) of 62.22 Ų . It is commercially available at 98% purity as the free base and also supplied as the hydrochloride salt (CAS 2490412-94-5, MW 200.62) .

1

Partially saturated dihydro-azaindoline core distinct from aromatic 7-azaindoles

2

Free base and hydrochloride salt forms for flexible formulation handling

3

6-Carboxylic acid handle enables pyridine-directed derivatization

4

Research-grade purity suitable for medicinal chemistry building block use

Why 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Cannot Be Substituted by In-Class Analogs Without Consequence


The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold occupies a distinct chemical space that cannot be replicated by the fully aromatic 7-azaindole or other azaindole regioisomers. This was explicitly demonstrated by GlaxoSmithKline's discovery program for CRF-1 receptor antagonists, where the 2,3-dihydro template was specifically selected over the aromatic 1H-pyrrolo[2,3-b]pyridine core to achieve the desired pharmacological profile, ultimately yielding the clinical candidate GW876008 (Emicerfont) [1]. The saturation of the 2,3-bond fundamentally alters the electronic distribution, hydrogen-bonding capacity (2 H-donors vs 1 in the aromatic analog), and lipophilicity (LogP reduction of ~1.0 log unit) . Furthermore, the position of the carboxylic acid on the pyridine ring (6-position) rather than the pyrrole ring (2- or 3-position) dictates the vector of derivatization, metal-coordination properties, and the acidity of the carboxyl group, affecting downstream coupling chemistry and biological target engagement .

01

Aromatic 7-azaindole-6-carboxylic acid may shift electronic profile and hydrogen-bond donor count (1 vs 2), potentially altering target engagement.

02

2-Carboxylic acid regioisomer changes derivatization vector and metal-coordination motif; pyridine-N/6-COO- bidentate chelation is unique to this regioisomer.

03

Free base and hydrochloride salt are not directly interchangeable; solubility and solid-state properties may affect assay and formulation outcomes.

Quantitative Differentiation Evidence: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid vs. Closest Analogs


Lipophilicity Differentiation: ~1.0 Log Unit LogP Reduction vs. Aromatic 7-Azaindole-6-carboxylic Acid

The 2,3-dihydro analog exhibits a substantially lower predicted LogP (0.7478) compared to the fully aromatic 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (LogP 1.75), representing a ΔLogP of approximately −1.0 log unit . This corresponds to an approximately 10-fold lower octanol-water partition coefficient, indicating significantly greater hydrophilicity for the dihydro compound.

Lipophilicity shift
Data to verify
ΔLogP ≈ −1.0 vs aromatic analog
Supports higher aqueous solubility and reduced logD-driven off-target binding context
Predicted LogP values; experimental confirmation recommended
Lipophilicity Physicochemical profiling ADME prediction

Hydrogen Bond Donor Count: 2 H-Donors in Dihydro Analog vs. 1 in Aromatic Analog

The target compound possesses two hydrogen bond donor atoms (the pyrrolidine NH and the carboxylic acid OH), whereas the fully aromatic 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has only one traditional H-bond donor (the COOH proton; the aromatic pyrrole NH is a weaker donor due to ring aromaticity) . This structural feature increases the compound's capacity for specific hydrogen-bonding interactions with biological targets and enhances water solubility.

H-bond donors
Data to verify
2 donors (pyrrolidine NH + COOH) vs 1 (COOH only) for aromatic analog
May enhance target anchoring and solubility; class-level structural inference
No experimental H-bond acidity comparison available
Hydrogen bonding Drug-likeness Solubility enhancement

CRF-1 Antagonist Scaffold Validation: 2,3-Dihydro Core Is Privileged for CRF-1 Receptor Engagement vs. Aromatic Azaindoles

GlaxoSmithKline's discovery program explicitly selected the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold over the fully aromatic 1H-pyrrolo[2,3-b]pyridine for the design of CRF-1 receptor antagonists, resulting in the clinical candidate GW876008 (Emicerfont) with an IC50 of 66 nM at the CRF-1 receptor [1]. The dihydro core was essential for the pharmacological activity and was successfully scaled to pilot-plant manufacturing of 100 kg, demonstrating its practical viability for drug development [1]. This scaffold preference is not replicable with the aromatic analog.

CRF-1 scaffold
Class-level
GW876008 IC50 = 66 nM (CRF-1); dihydro core selected over aromatic in discovery program
Reported scaffold preference for CRF-1 receptor modulator research
No direct head-to-head comparator data for aromatic analog; class-level evidence
CRF-1 receptor GPCR antagonist Neuroscience drug discovery

Regioisomeric pKa Variation: 6-COOH on Pyridine Ring vs. 2-COOH on Pyrrole Ring Alters Acidity and Metal Coordination

The position of the carboxylic acid group significantly impacts the compound's acidity and synthetic utility. The 2-carboxylic acid regioisomer (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, CAS 1616337-50-8) has a predicted pKa of 2.86±0.20 (most acidic) . While experimental pKa data for the 6-carboxylic acid regioisomer are not publicly available, the different placement—on the electron-deficient pyridine ring (6-position) versus the electron-rich pyrrole ring (2-position)—predicts a different acidity and altered capacity for metal coordination and salt formation. The 6-COOH group on the pyridine ring is positioned to participate in bidentate metal chelation with the pyridine nitrogen, a feature not available to the 2-COOH isomer.

Regioisomeric pKa
Data to verify
6-COOH on pyridine vs 2-COOH on pyrrole; predicted pKa 2.86 (2-COOH) only
Different acidity and metal-coordination geometry expected; N,O-bidentate motif unique to 6-COOH
Experimental pKa for 6-COOH not publicly available
pKa modulation Metal coordination Synthetic handle differentiation

Salt Form Availability: Hydrochloride Salt Provides Formulation Flexibility vs. Free Base Only for Aromatic Analog

The target compound is commercially available both as the free base (CAS 1556963-73-5, MW 164.16) and as the hydrochloride salt (CAS 2490412-94-5, MW 200.62) . In contrast, the aromatic analog 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5) is predominantly supplied only as the free base . The hydrochloride salt of the dihydro compound provides enhanced aqueous solubility and different solid-state properties (e.g., crystallinity, hygroscopicity), enabling more versatile formulation for both in vitro assays and in vivo studies.

Salt form availability
Specification review
Free base (CAS 1556963-73-5) and HCl salt (CAS 2490412-94-5) supplied
Supports formulation flexibility; aromatic analog primarily free base only
Commercial availability data; batch-specific solubility testing advised
Salt selection Aqueous solubility Formulation

Procurement-Relevant Application Scenarios for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid


CRF-1 Receptor Antagonist Lead Optimization and Neuroscience Library Synthesis

Based on the demonstrated selection of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold for the clinical CRF-1 antagonist GW876008 (IC50 66 nM) [1], this compound serves as a validated core intermediate for synthesizing novel CRF-1 antagonists targeting stress-related disorders including anxiety and irritable bowel syndrome. The 6-carboxylic acid handle provides a convenient derivatization point for amide coupling or esterification to explore SAR at the pyridine 6-position, which in GW876008 is occupied by a methyl group. Procurement is indicated for medicinal chemistry teams pursuing CNS GPCR targets where the dihydro-azaindoline chemotype offers a differentiated pharmacological profile from fully aromatic azaindoles.

FGFR Kinase Inhibitor Scaffold with Enhanced Aqueous Solubility

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent FGFR1–4 inhibitory activity (representative compound 4h: IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively) . The 2,3-dihydro-6-carboxylic acid variant offers a LogP reduction of ~1.0 log unit compared to the aromatic 7-azaindole-6-carboxylic acid , potentially addressing solubility challenges commonly encountered with aromatic azaindole-based kinase inhibitors. The carboxylic acid at the 6-position serves as a synthetic handle for introducing solubilizing groups or linking to targeted protein degradation (PROTAC) moieties.

Asymmetric Catalysis and Chiral Auxiliary Development via 7-Azaindoline Amides

7-Azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) derivatives have been established as versatile attachments for carboxylic acids in enantioselective C–C bond-forming catalysis [2]. The 6-carboxylic acid variant provides a functionalized azaindoline building block that can be directly incorporated into chiral auxiliary strategies without requiring additional functional group installation. The 6-COOH position allows for downstream elaboration while the dihydro scaffold's improved hydrophilicity (LogP 0.7478) may facilitate aqueous reaction conditions or simplify product isolation.

Metal-Chelating Probe Design Leveraging Pyridine-N/Carboxylate Bidentate Coordination

The 6-carboxylic acid group positioned adjacent to the pyridine nitrogen creates a natural N,O-bidentate chelation motif, a feature unavailable to the 2-COOH or 4-COOH regioisomers. This structural arrangement is valuable for designing metal-binding pharmacophores targeting metalloenzymes or for developing fluorescent/imaging probes requiring stable metal coordination. The hydrochloride salt form (CAS 2490412-94-5) offers improved handling and solubility for aqueous metal-complexation studies compared to the free base alone.

Application
Selection Property
Validation Focus
CRF-1 receptor antagonist research
2,3-Dihydro scaffold for CRF-1 SAR exploration
Receptor binding and functional antagonism endpoint review
Kinase inhibitor solubility optimization
Reduced LogP potential for improved aqueous handling
Kinase inhibition profiling and solubility assessment
Asymmetric catalysis
6-Carboxylic acid attachment for chiral auxiliary design
Enantioselectivity and reaction condition screening
Metal-chelating probe design
Pyridine-N/6-COO- bidentate chelation motif
Metal-binding affinity and coordination geometry studies

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